1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C11H17NO6. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid typically involves the protection of pyrrolidine-2,5-dicarboxylic acid with a tert-butoxycarbonyl group. One common method involves the reaction of pyrrolidine-2,5-dicarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding pyrrolidine-2,5-dicarboxylic acid.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Pyrrolidine-2,5-dicarboxylic acid.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality of pyrrolidine, preventing unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-2-pyrrolidinone: Another Boc-protected pyrrolidine derivative used in organic synthesis.
N-Boc-3-pyrrolidinone: A similar compound with the Boc group protecting the nitrogen atom in a different position.
N-Boc-pyrrolidine: A simpler Boc-protected pyrrolidine without additional carboxylic acid groups.
Uniqueness
1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups in addition to the Boc-protected amine. This structural feature allows for more diverse chemical transformations and applications in synthesis compared to simpler Boc-protected pyrrolidine derivatives.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-6(8(13)14)4-5-7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRVVQIMKPOTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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